molecular formula C20H15NO3 B391081 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene

1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene

Cat. No.: B391081
M. Wt: 317.3g/mol
InChI Key: PPLPIJDWPYDQNE-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a methoxybenzylidene group at the 1-position and a nitro group at the 6-position of the acenaphthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene typically involves a multi-step process. One common method is the condensation reaction between 4-methoxybenzaldehyde and 6-nitroacenaphthene in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like toluene under reflux conditions for several hours . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Condensation: Piperidine, toluene as a solvent.

Major Products Formed

    Reduction: 1-(4-Aminobenzylidene)-6-nitroacenaphthene.

    Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.

    Condensation: Complex acenaphthene derivatives with extended conjugation.

Scientific Research Applications

1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxybenzylidene moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxybenzylidene)-6-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both the methoxybenzylidene and nitro groups on the acenaphthene core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15NO3

Molecular Weight

317.3g/mol

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-5-nitro-1H-acenaphthylene

InChI

InChI=1S/C20H15NO3/c1-24-16-7-5-13(6-8-16)11-15-12-14-3-2-4-18-19(21(22)23)10-9-17(15)20(14)18/h2-11H,12H2,1H3/b15-11-

InChI Key

PPLPIJDWPYDQNE-PTNGSMBKSA-N

SMILES

COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-]

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=C2CC3=C4C2=CC=C(C4=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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